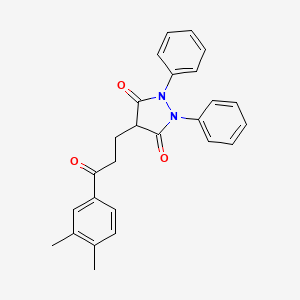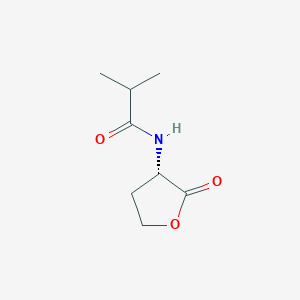
(S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide is a chiral compound with a unique structure that includes a tetrahydrofuran ring and an isobutyramide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide typically involves the reaction of (S)-2-oxotetrahydrofuran-3-ylamine with isobutyryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
(S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate: This compound shares the tetrahydrofuran ring but has a different substituent group.
2-Oxotetrahydrofuran-3-yl Methacrylate: Another compound with a tetrahydrofuran ring, used in polymer chemistry.
Uniqueness: (S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral studies.
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2-methyl-N-[(3S)-2-oxooxolan-3-yl]propanamide |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7(10)9-6-3-4-12-8(6)11/h5-6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1 |
Clave InChI |
KTSZGGZLQYIIEC-LURJTMIESA-N |
SMILES isomérico |
CC(C)C(=O)N[C@H]1CCOC1=O |
SMILES canónico |
CC(C)C(=O)NC1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


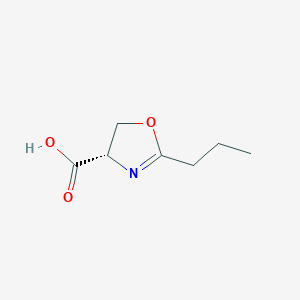
![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
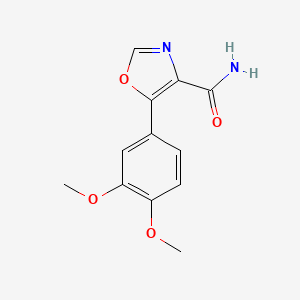
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)
![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)
![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
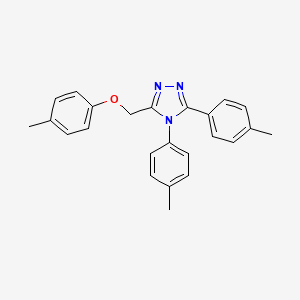
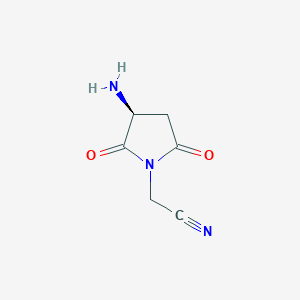

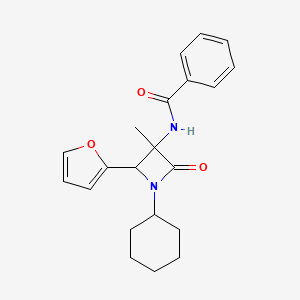
![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
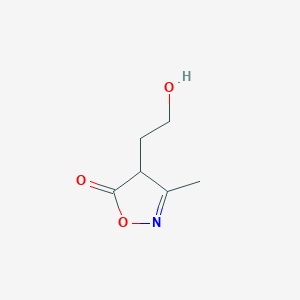
![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)
